4-fluorobicyclo[2.1.1]hexane-2-carboxylic acid
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Overview
Description
4-fluorobicyclo[2.1.1]hexane-2-carboxylic acid is a chemical compound with the molecular formula C7H9FO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorobicyclo[2.1.1]hexane-2-carboxylic acid typically involves the fluorination of bicyclo[2.1.1]hexane-2-carboxylic acid. This can be achieved through various methods, including direct fluorination using fluorine gas or electrophilic fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-fluorobicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as sodium azide (NaN3) or potassium cyanide (KCN) under suitable conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-fluorobicyclo[2.1.1]hexane-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluorobicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to target molecules, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane-2-carboxylic acid: Lacks the fluorine atom, resulting in different reactivity and properties.
4-chlorobicyclo[2.1.1]hexane-2-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.
4-bromobicyclo[2.1.1]hexane-2-carboxylic acid:
Uniqueness
4-fluorobicyclo[2.1.1]hexane-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
2624126-84-5 |
---|---|
Molecular Formula |
C7H9FO2 |
Molecular Weight |
144.14 g/mol |
IUPAC Name |
4-fluorobicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C7H9FO2/c8-7-1-4(2-7)5(3-7)6(9)10/h4-5H,1-3H2,(H,9,10) |
InChI Key |
DUEPHXZJPINWLE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(CC2C(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
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